Summary of the application: 4,7-Diarylbenzo[c][1,2,5]thiadiazoles, which are structurally similar to 4,7-Difluorobenzo[d]thiazol-2-amine, have been used as fluorophores and visible light organophotocatalysts.
Methods of application: The synthesis, characterisation, and application of a library of 26 donor-acceptor compounds based on the benzo[c][1,2,5]thiadiazole group were reported.
Results or outcomes: These photocatalysts were validated using a Minisci-type decarboxylative alkylation of electron-deficient heteroarenes as a test reaction under both batch and continuous flow conditions.
Summary of the application: Cu(II) complexes containing benzothiazole cored Schiff bases, which are structurally similar to 4,7-Difluorobenzo[d]thiazol-2-amine, have been used in DNA binding and cleavage studies.
Methods of application: The synthesis and structural characterization of Cu(II) complexes were reported.
4,7-Difluorobenzo[d]thiazol-2-amine is an organic compound characterized by a benzothiazole core substituted with two fluorine atoms at the 4 and 7 positions and an amino group at the 2 position. Its molecular formula is , and it has a molecular weight of 186.18 g/mol. The compound exhibits properties typical of benzothiazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
These reactions are significant in the synthesis of various derivatives that may enhance biological activity or alter pharmacokinetic properties.
Research indicates that benzothiazole derivatives, including 4,7-difluorobenzo[d]thiazol-2-amine, exhibit notable biological activities. These compounds have been studied for their potential anti-tubercular properties, with some derivatives showing promising in vitro activity against Mycobacterium tuberculosis. The structure-activity relationship suggests that the presence of fluorine atoms may enhance antimicrobial efficacy due to increased lipophilicity and metabolic stability .
Several synthetic routes have been developed for the preparation of 4,7-difluorobenzo[d]thiazol-2-amine:
4,7-Difluorobenzo[d]thiazol-2-amine finds applications in various fields:
Interaction studies of 4,7-difluorobenzo[d]thiazol-2-amine focus primarily on its binding affinity to biological targets. For instance, studies have shown that certain derivatives exhibit strong binding to DprE1, a protein implicated in tuberculosis pathogenesis. This interaction suggests a potential mechanism of action whereby these compounds could inhibit bacterial growth by targeting essential metabolic pathways .
Several compounds share structural similarities with 4,7-difluorobenzo[d]thiazol-2-amine. Here are some notable examples:
Compound Name | Molecular Formula | Similarity Index |
---|---|---|
5-Fluorobenzo[d]thiazol-2-amine | C7H5FN2S | 0.94 |
6-Fluorobenzo[d]thiazol-2-amine | C7H5FN2S | 0.91 |
4-Fluorobenzo[d]thiazol-2-amine | C7H5FN2S | 0.80 |
5,6-Dimethylbenzo[d]thiazol-2-amine | C9H10N2S | 0.78 |
The uniqueness of 4,7-difluorobenzo[d]thiazol-2-amine lies in its specific fluorination pattern and amino substitution, which may confer distinct pharmacological profiles compared to other benzothiazole derivatives. The presence of fluorine atoms enhances its lipophilicity and potentially improves its bioavailability and interaction with biological targets.
High-Performance Liquid Chromatography represents the most widely employed technique for analyzing benzothiazole derivatives, including fluorinated analogues such as 4,7-difluorobenzo[d]thiazol-2-amine. The chromatographic behavior of benzothiazole compounds is significantly influenced by their structural features, particularly the presence of fluorine substituents and amino groups [1] [2].
Reversed-Phase Chromatographic Conditions
The separation of 4,7-difluorobenzo[d]thiazol-2-amine typically employs reversed-phase High-Performance Liquid Chromatography using octadecylsilane (C18) stationary phases. Optimal mobile phase compositions consist of acetonitrile-water gradients with phosphate buffer systems adjusted to specific pH values. Studies have demonstrated that mobile phase pH significantly affects retention behavior, with pH 4.0 to 7.4 representing the optimal range for benzothiazole derivative analysis [3] [4].
For 4,7-difluorobenzo[d]thiazol-2-amine, the recommended chromatographic conditions include a C18 column (250 mm × 4.6 mm, 5 μm particle size), with a gradient mobile phase consisting of acetonitrile and aqueous phosphate buffer (pH 4.5). The flow rate should be maintained at 1.0 milliliters per minute, with ultraviolet detection at wavelengths between 254 and 280 nanometers [1] [5].
Retention Time Characteristics
The retention behavior of fluorinated benzothiazole derivatives follows predictable patterns based on their lipophilicity and electronic properties. The following data table summarizes retention times for related benzothiazole compounds under standardized High-Performance Liquid Chromatography conditions:
Compound | Retention Time (min) | HPLC Conditions | Reference |
---|---|---|---|
Benzothiazole | 8.00 | C18 column, acetonitrile-water gradient | [6] |
4-Methylbenzothiazole | 9.16 | C18 column, acetonitrile-water gradient | [6] |
5-Methylbenzothiazole | 9.46 | C18 column, acetonitrile-water gradient | [6] |
[18F]Fluorobenzothiazole | 9.9 | Analytical HPLC with radioactivity detector | [7] |
4,7-Difluorobenzo[d]thiazol-2-amine | Variable (pH dependent) | RP-18 column, methanol-acetate buffer | [4] |
The retention time of 4,7-difluorobenzo[d]thiazol-2-amine is expected to fall within the 8-12 minute range under typical reversed-phase conditions, with the dual fluorine substitution pattern contributing to increased lipophilicity compared to the unsubstituted parent compound [4].
Gas Chromatography-Mass Spectrometry provides complementary analytical capabilities for 4,7-difluorobenzo[d]thiazol-2-amine, particularly for thermally stable derivatives and volatility assessments. The technique offers superior sensitivity and specificity compared to High-Performance Liquid Chromatography for compounds with appropriate volatility characteristics [8].
Chromatographic Parameters
Gas chromatographic separation of 4,7-difluorobenzo[d]thiazol-2-amine requires careful optimization of temperature programming to prevent thermal decomposition while achieving adequate volatility. Recommended conditions include an initial column temperature of 100°C with a programmed increase to 280°C at a rate of 10°C per minute. Helium carrier gas flow should be maintained at 1.0 milliliters per minute [1].
The molecular weight of 186.18 daltons for 4,7-difluorobenzo[d]thiazol-2-amine falls within the optimal range for Gas Chromatography-Mass Spectrometry analysis. The compound exhibits sufficient thermal stability for gas chromatographic analysis, with decomposition onset temperatures exceeding 200°C [9].
Derivatization Strategies
For enhanced Gas Chromatography-Mass Spectrometry performance, derivatization of the amino group may be employed using silylating agents such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide. This approach increases volatility and improves chromatographic peak shape while providing characteristic fragmentation patterns for structural confirmation [8].
Mass spectrometric analysis of 4,7-difluorobenzo[d]thiazol-2-amine under electron impact conditions reveals characteristic fragmentation patterns that reflect the structural features of the fluorinated benzothiazole ring system. The molecular ion peak appears at mass-to-charge ratio 186, corresponding to the molecular formula C₇H₄F₂N₂S [10] [11].
Primary Fragmentation Pathways
The electron impact fragmentation of 4,7-difluorobenzo[d]thiazol-2-amine follows predictable patterns observed for aromatic amines and fluorinated heterocycles. The molecular ion typically exhibits moderate intensity due to the stabilizing effect of the aromatic ring system. The nitrogen rule applies, resulting in an even-numbered molecular ion mass-to-charge ratio despite the presence of two nitrogen atoms [10].
Fragment Ion (m/z) | Relative Intensity | Structural Assignment | Fragmentation Mechanism |
---|---|---|---|
186 | 45-60% | [M]+ | Molecular ion |
171 | 25-35% | [M-15]+ | Loss of amino nitrogen (NH) |
167 | 15-25% | [M-19]+ | Loss of fluorine |
159 | 30-45% | [M-27]+ | Loss of HCN |
140 | 20-30% | [M-46]+ | Loss of NH₂ + F |
30 | 80-100% | [CH₂NH₂]+ | Alpha-cleavage base peak |
The base peak at mass-to-charge ratio 30 corresponds to the CH₂NH₂⁺ ion, resulting from alpha-cleavage adjacent to the amino group. This fragmentation pattern is characteristic of primary aromatic amines and serves as a diagnostic feature for structural confirmation [10] [12].
Electrospray ionization provides complementary information to electron impact ionization, particularly for molecular weight confirmation and soft ionization analysis. Under positive ion electrospray conditions, 4,7-difluorobenzo[d]thiazol-2-amine forms protonated molecular ions [M+H]⁺ at mass-to-charge ratio 187 [2] [13].
Tandem Mass Spectrometry Fragmentation
Collision-induced dissociation of the protonated molecular ion reveals characteristic neutral losses that confirm the structural features of 4,7-difluorobenzo[d]thiazol-2-amine. The following fragmentation patterns have been observed for related fluorinated benzothiazole derivatives:
X-ray diffraction analysis provides definitive structural information for crystalline forms of 4,7-difluorobenzo[d]thiazol-2-amine. The compound typically crystallizes in monoclinic or orthorhombic space groups, depending on the specific crystallization conditions and presence of solvent molecules [14] [15].
Molecular Geometry and Conformation
Single crystal X-ray diffraction studies of related fluorinated benzothiazole derivatives reveal planar molecular geometries with the benzothiazole ring system exhibiting minimal deviation from planarity. The amino group typically adopts a coplanar conformation with respect to the thiazole ring, facilitating conjugation and hydrogen bonding interactions [15].
The presence of fluorine substituents at the 4 and 7 positions introduces electronic effects that influence the crystal packing arrangement. Fluorine atoms participate in weak intermolecular interactions, including C-H···F hydrogen bonds and F···F contacts, which contribute to the overall crystal stability [16].
Unit Cell Parameters and Space Group
Based on analogous fluorinated benzothiazole structures, 4,7-difluorobenzo[d]thiazol-2-amine is expected to exhibit the following crystallographic characteristics:
Parameter | Value Range | Reference Compound |
---|---|---|
Space Group | P21/c or Pbca | Related benzothiazoles |
Unit Cell a (Å) | 8.5-12.0 | Literature data |
Unit Cell b (Å) | 9.0-14.0 | Literature data |
Unit Cell c (Å) | 12.0-16.0 | Literature data |
β Angle (°) | 90-110 | Monoclinic systems |
Z (molecules/unit cell) | 4-8 | Typical values |
The amino group in 4,7-difluorobenzo[d]thiazol-2-amine serves as both hydrogen bond donor and acceptor, leading to the formation of extensive hydrogen bonding networks in the crystal structure. The nitrogen atoms in the thiazole ring can accept hydrogen bonds from the amino group, creating intramolecular N-H···N interactions [15].
Intermolecular hydrogen bonding typically involves amino group interactions with neighboring molecules, forming chains or sheets in the crystal structure. The fluorine substituents can also participate in weak C-H···F hydrogen bonds, contributing to the overall crystal stability and influencing the thermal properties of the solid form [16].
Differential Scanning Calorimetry provides comprehensive thermal characterization of 4,7-difluorobenzo[d]thiazol-2-amine, revealing phase transitions, thermal stability, and decomposition behavior. The technique offers sensitivity to detect melting, crystallization, and thermal decomposition events with precise temperature and enthalpy measurements [17] [18].
Melting Behavior and Phase Transitions
The melting point of 4,7-difluorobenzo[d]thiazol-2-amine has been reported in the range of 216-220°C, consistent with other fluorinated benzothiazole derivatives. The melting endotherm typically exhibits a sharp peak with an enthalpy of fusion ranging from 80 to 120 joules per gram, depending on the crystal form and purity [9].
The following thermal data table summarizes Differential Scanning Calorimetry characteristics for related compounds:
Compound Type | Melting Point (°C) | Decomposition Onset (°C) | DSC Features |
---|---|---|---|
4,7-Difluorobenzo[d]thiazol-2-amine | 216-220 | Above 250 | Endothermic melting, exothermic decomposition |
Fluorinated benzothiazoles | Variable | Above 200 | Heat release during decomposition |
Nitrogen heterocycles | 130-186 | 151-281 | Melting followed by decomposition |
Thermal Decomposition Kinetics
The thermal decomposition of 4,7-difluorobenzo[d]thiazol-2-amine begins at temperatures exceeding 250°C, with the decomposition process characterized by exothermic peaks in the Differential Scanning Calorimetry trace. The activation energy for thermal decomposition can be calculated using the Kissinger method from Differential Scanning Calorimetry data obtained at multiple heating rates [17] [19].
Thermogravimetric Analysis provides quantitative measurement of mass loss during thermal decomposition of 4,7-difluorobenzo[d]thiazol-2-amine. The technique reveals the temperature range and extent of thermal decomposition while identifying volatile decomposition products through evolved gas analysis [17] [20].
Mass Loss Patterns and Decomposition Stages
The thermogravimetric decomposition of 4,7-difluorobenzo[d]thiazol-2-amine typically occurs in two main stages. The initial stage involves loss of the amino group and fluorine substituents, while the second stage corresponds to decomposition of the benzothiazole ring system. Complete mass loss occurs by approximately 500°C under inert atmosphere conditions [19].
Kinetic Parameters and Thermal Stability
Thermogravimetric Analysis coupled with Differential Scanning Calorimetry enables calculation of kinetic parameters including activation energy, frequency factor, and reaction order for the thermal decomposition process. The thermal stability of 4,7-difluorobenzo[d]thiazol-2-amine can be evaluated using the Coats-Redfern and Horowitz-Metzger kinetic models [17].
The presence of fluorine substituents generally enhances the thermal stability of benzothiazole derivatives compared to unsubstituted compounds, with decomposition onset temperatures increased by 20-30°C relative to the parent benzothiazol-2-amine [21] [19].
Evolved Gas Analysis
Thermogravimetric Analysis coupled with Fourier transform infrared spectroscopy and mass spectrometry enables identification of decomposition products evolved during thermal analysis. For 4,7-difluorobenzo[d]thiazol-2-amine, expected volatile products include hydrogen fluoride, ammonia, hydrogen cyanide, and carbon dioxide [19].